GSK299423

Antibacterial DNA gyrase inhibition Staphylococcus aureus

GSK299423 is a structurally characterized NBTI (2.1 Å) with 14 nM IC50 against S. aureus gyrase. Its unique GyrA dimer interface binding confers activity against fluoroquinolone-resistant strains, making it an essential benchmark and high-affinity probe for resistance studies and structure-based drug design. Ideal for antimicrobial susceptibility testing.

Molecular Formula C25H27N5O2S
Molecular Weight 461.6 g/mol
CAS No. 1352149-24-6
Cat. No. B607820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK299423
CAS1352149-24-6
SynonymsGSK299423;  GSK-299423;  GSK 299423.
Molecular FormulaC25H27N5O2S
Molecular Weight461.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H27N5O2S/c1-31-20-2-3-23-22(11-20)21(17(12-26)13-29-23)6-9-30-7-4-18(5-8-30)27-14-19-10-25-24(15-28-19)32-16-33-25/h2-3,10-11,13,15,18,27H,4-9,14,16H2,1H3
InChIKeyNKXJSCXEAVZSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK299423 (CAS 1352149-24-6) for Antibacterial Research: A Novel Bacterial Topoisomerase Inhibitor (NBTI)


GSK299423 is a novel bacterial topoisomerase inhibitor (NBTI) that targets DNA gyrase, a type IIA topoisomerase essential for bacterial DNA replication [1]. It belongs to a class of non-fluoroquinolone antibacterial agents discovered by GlaxoSmithKline [2]. GSK299423 has demonstrated potent inhibition of DNA gyrase supercoiling activity, with reported IC50 values of 14 nM against Staphylococcus aureus and 100 nM against Escherichia coli [1]. The compound has been co-crystallized with S. aureus DNA gyrase and DNA at 2.1 Å resolution, revealing a unique binding mode that bridges the DNA and a non-catalytic pocket on the GyrA dimer interface, distinct from the quinolone binding site [3].

Why In-Class NBTIs or Fluoroquinolones Cannot Substitute for GSK299423


In-class substitution among NBTIs or between NBTIs and fluoroquinolones is not straightforward due to significant differences in target engagement, potency, and resistance profiles. GSK299423 exhibits a unique binding mode at the GyrA dimer interface, which is distinct from the quinolone binding pocket and confers activity against fluoroquinolone-resistant strains [1]. Furthermore, even among NBTIs, structural variations in the left-hand side (LHS), linker, and right-hand side (RHS) moieties profoundly impact enzyme inhibition potency, antibacterial spectrum, and off-target liabilities such as hERG channel blockade [2]. The quantitative evidence below demonstrates that GSK299423's specific molecular architecture translates into superior gyrase inhibition and a differentiated selectivity profile compared to both quinolone antibiotics and other NBTI analogs, making generic substitution scientifically unjustified.

Quantitative Evidence for GSK299423 Differentiation vs. Comparators


Superior Potency Against S. aureus DNA Gyrase vs. Ciprofloxacin

GSK299423 inhibits DNA gyrase supercoiling activity from Staphylococcus aureus with an IC50 of 14 nM [1]. In contrast, the fluoroquinolone antibiotic ciprofloxacin exhibits an IC50 of 30.5 µg/mL (approximately 92,000 nM) against the same enzyme in a comparable assay [2]. This represents a greater than 6,500-fold difference in potency favoring GSK299423.

Antibacterial DNA gyrase inhibition Staphylococcus aureus

Enhanced Potency Against S. aureus DNA Gyrase vs. Other NBTIs (NXL-101, AM8191)

Among novel bacterial topoisomerase inhibitors (NBTIs), GSK299423 demonstrates markedly superior enzyme inhibition. GSK299423 inhibits S. aureus DNA gyrase with an IC50 of 14 nM [1], while NXL-101 (viquidacin) exhibits an IC50 of 1.0 µM [2] and AM8191 shows an IC50 of 1.02 µM [3]. GSK299423 is approximately 70-fold more potent than NXL-101 and AM8191.

NBTI DNA gyrase Staphylococcus aureus Structure-activity relationship

Reduced hERG Liability vs. Optimized NBTI Analogs

GSK299423 exhibits an hERG IC50 of 238 µM in patch-clamp electrophysiology assays [1]. In contrast, a quinoxaline left-hand side (LHS) variant of GSK299423 dramatically increases hERG toxicity, with an IC50 of 48 µM [1]. This indicates that GSK299423 possesses a ~5-fold lower hERG liability compared to a closely related structural analog, highlighting the critical importance of its specific LHS and linker architecture for maintaining a favorable cardiac safety margin.

hERG cardiotoxicity NBTI safety pharmacology

Unique Binding Mode and Avoidance of Fluoroquinolone Cross-Resistance

The 2.1 Å crystal structure of GSK299423 bound to S. aureus DNA gyrase and DNA (PDB: 2XCS) reveals that the compound binds at the GyrA dimer interface, bridging the DNA and a transient non-catalytic pocket [1]. This binding site is distinct from the fluoroquinolone binding pocket and does not induce DNA cleavage complexes [1]. As a result, GSK299423 retains potent activity against fluoroquinolone-resistant S. aureus strains [2], whereas ciprofloxacin and other fluoroquinolones lose efficacy against strains harboring GyrA mutations (e.g., Ser84Leu) [3].

X-ray crystallography binding site fluoroquinolone resistance DNA gyrase

Optimal Use Cases for GSK299423 in Antibacterial Drug Discovery and Mechanistic Studies


Tool Compound for DNA Gyrase Inhibition and Resistance Mechanism Studies

Researchers investigating the mechanisms of antibacterial resistance and DNA gyrase function can employ GSK299423 as a high-affinity, structurally characterized probe. Its unique binding mode at the GyrA dimer interface, elucidated by 2.1 Å X-ray crystallography, allows for precise interrogation of gyrase dynamics and structure-based drug design [1]. Its potency against both wild-type and fluoroquinolone-resistant strains makes it ideal for studying resistance mechanisms and validating new gyrase-targeting strategies.

Benchmark Standard for Novel Bacterial Topoisomerase Inhibitor (NBTI) Development

Due to its exceptional potency (IC50 14 nM against S. aureus gyrase) and well-defined structural and safety profile, GSK299423 serves as a critical benchmark in NBTI optimization programs. Medicinal chemists can use GSK299423 as a reference to evaluate the enzyme inhibition potency, hERG liability, and antibacterial spectrum of novel NBTI analogs, ensuring that new candidates meet or exceed the performance of this established lead [2].

In Vitro Antibacterial Efficacy Testing Against Multidrug-Resistant Pathogens

GSK299423 is particularly well-suited for in vitro antimicrobial susceptibility testing against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant strains [3]. Its retained activity against these isolates provides a robust system for evaluating the potential of NBTI-based therapies to address the growing threat of antibiotic resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK299423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.